molecular formula C4H7NO3S B3164333 3-Thiomorpholinone 1,1-dioxide CAS No. 89124-76-5

3-Thiomorpholinone 1,1-dioxide

Cat. No.: B3164333
CAS No.: 89124-76-5
M. Wt: 149.17 g/mol
InChI Key: JQLQRTIYJFIXIE-UHFFFAOYSA-N
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Description

3-Thiomorpholinone 1,1-dioxide is an organic compound with the molecular formula C4H7NO3S It is a derivative of thiomorpholine, featuring a sulfone group at the 1,1-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Thiomorpholinone 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the oxidation of thiomorpholine using potassium permanganate under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinone 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products

Scientific Research Applications

3-Thiomorpholinone 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiomorpholinone 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiomorpholinone 1,1-dioxide is unique due to the presence of both a sulfone and a ketone group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-4-3-9(7,8)2-1-5-4/h1-3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQRTIYJFIXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89124-76-5
Record name thiomorpholin-3-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiomorpholinone 1,1-dioxide
Reactant of Route 2
3-Thiomorpholinone 1,1-dioxide
Reactant of Route 3
3-Thiomorpholinone 1,1-dioxide
Reactant of Route 4
3-Thiomorpholinone 1,1-dioxide
Reactant of Route 5
3-Thiomorpholinone 1,1-dioxide
Reactant of Route 6
3-Thiomorpholinone 1,1-dioxide

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